molecular formula C25H24N4O3S2 B2977685 N-(1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)-N-[(pyridin-2-yl)methyl]benzamide CAS No. 898351-03-6

N-(1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)-N-[(pyridin-2-yl)methyl]benzamide

Cat. No.: B2977685
CAS No.: 898351-03-6
M. Wt: 492.61
InChI Key: CPGHLKHWZAHSFL-UHFFFAOYSA-N
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Description

“N-(1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)-N-[(pyridin-2-yl)methyl]benzamide” is a complex organic compound that features a benzothiazole ring, a piperidine sulfonyl group, and a pyridinylmethyl benzamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)-N-[(pyridin-2-yl)methyl]benzamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Sulfonylation of Piperidine: The piperidine ring can be sulfonylated using sulfonyl chlorides under basic conditions.

    Coupling Reactions: The benzothiazole and sulfonylated piperidine intermediates can be coupled with a pyridinylmethyl benzamide through amide bond formation, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the above synthetic routes to improve yield and purity. This often includes the use of automated reactors, continuous flow chemistry, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions could target the nitro groups if present or reduce double bonds within the structure.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, such compounds could be explored for their therapeutic potential, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, these compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for compounds like “N-(1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)-N-[(pyridin-2-yl)methyl]benzamide” often involves interaction with specific molecular targets such as enzymes or receptors. The benzothiazole ring can interact with active sites of enzymes, while the sulfonyl and amide groups may enhance binding affinity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide
  • N-(1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)-N-methylbenzamide

Uniqueness

The presence of the pyridinylmethyl group in “N-(1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)-N-[(pyridin-2-yl)methyl]benzamide” may confer unique binding properties and biological activities compared to its analogs.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3S2/c30-24(19-11-13-21(14-12-19)34(31,32)28-16-6-1-7-17-28)29(18-20-8-4-5-15-26-20)25-27-22-9-2-3-10-23(22)33-25/h2-5,8-15H,1,6-7,16-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGHLKHWZAHSFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CC3=CC=CC=N3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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